3-[(4-fluorophenyl)methyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
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Overview
Description
3-[(4-fluorophenyl)methyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorophenyl)methyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multiple steps, including the formation of the benzoxazepine core and the introduction of the fluorinated substituents. Common synthetic routes may involve:
Formation of the Benzoxazepine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Fluorinated Groups: Fluorinated benzyl and phenyl groups can be introduced using reagents such as fluorobenzyl bromide and fluorophenyl sulfonyl chloride under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and phenyl positions.
Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or sulfides.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound’s fluorinated groups are of interest due to their potential to enhance the bioavailability and metabolic stability of drug candidates. It may be explored as a lead compound in the development of new pharmaceuticals.
Medicine
The compound’s potential medicinal applications include its use as a scaffold for designing drugs targeting specific enzymes or receptors. Its unique structure may allow for selective binding to biological targets, making it a promising candidate for drug development.
Industry
In the industrial sector, the compound may be used in the development of advanced materials, such as polymers with enhanced properties due to the presence of fluorinated groups.
Mechanism of Action
The mechanism of action of 3-[(4-fluorophenyl)methyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The fluorinated groups may enhance its binding affinity to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 7-{[(3-Chlorobenzyl)oxy]methyl}-4-[(4-chloro-3-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine
- 7-{[(3-Bromobenzyl)oxy]methyl}-4-[(4-bromo-3-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine
Uniqueness
The uniqueness of 3-[(4-fluorophenyl)methyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione lies in its fluorinated groups, which can significantly alter its chemical and biological properties compared to its chlorinated or brominated analogs. Fluorine atoms can enhance the compound’s metabolic stability, bioavailability, and binding affinity to biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O3S/c23-16-8-6-14(7-9-16)12-27-21(28)19-17(10-11-31-19)26(22(27)29)13-18-24-20(25-30-18)15-4-2-1-3-5-15/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTNMGMYQDCFEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)F)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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